2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline
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Overview
Description
2,4-Dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline is an organic compound with the molecular formula C18H23NO3 It is a derivative of aniline, featuring methoxy groups at the 2 and 4 positions on the benzene ring, and a butan-2-yl group substituted with a 4-methoxyphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-(4-methoxyphenyl)butan-2-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4-Dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the aniline moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxydiphenylamine: An aromatic amine used as a hole transporting material in electronic devices.
2,4-Dimethoxyaniline: A related compound with similar structural features but different functional properties.
Uniqueness
2,4-Dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(5-6-15-7-9-16(21-2)10-8-15)20-18-12-11-17(22-3)13-19(18)23-4/h7-14,20H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFTMCOCQQTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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